Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
CAS No.: 70832-36-9
Cat. No.: VC21147060
Molecular Formula: C11H21NO6
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70832-36-9 |
|---|---|
| Molecular Formula | C11H21NO6 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 |
| Standard InChI Key | ZQKFRTNUONNUBH-ISUQUUIWSA-N |
| Isomeric SMILES | CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
| SMILES | CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
| Canonical SMILES | CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecule consists of a β-D-glucopyranose backbone where the hydroxyl group at the anomeric carbon (C1) is replaced by a propyl ether group. The 2-acetamido moiety at C2 replaces the native hydroxyl group, conferring stability against enzymatic degradation . The absolute configuration of the pyranose ring is defined as (2R,3R,4R,5S,6R), ensuring stereochemical fidelity in biological interactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-propoxytetrahydro-2H-pyran-3-yl]acetamide |
| Molecular Formula | C₁₁H₂₁NO₆ |
| Molecular Weight | 263.29 g/mol |
| CAS Number | 70832-36-9 |
| Stereochemistry | β-D configuration at anomeric carbon; 4C₁ chair conformation |
Physicochemical Characteristics
The compound exhibits high solubility in polar solvents such as methanol and water, attributed to its multiple hydroxyl groups and acetamido functionality . Its stability under mild acidic and basic conditions makes it suitable for glycosylation reactions, though prolonged exposure to strong acids or bases may hydrolyze the glycosidic bond .
Synthesis and Modification
Primary Synthetic Route
The most efficient synthesis involves the reaction of N-acetylglucosamine derivatives with propyl alcohol under alkaline conditions. Kamst et al. (1999) reported an 86% yield using potassium tert-butylate in methanol, followed by controlled hydrolysis to remove protecting groups .
Reaction Scheme:
-
Activation: GlcNAc is peracetylated to protect hydroxyl groups.
-
Glycosylation: Propyl alcohol reacts with the activated anomeric carbon under basic conditions.
-
Deprotection: Alkaline hydrolysis removes acetyl groups, yielding the final product .
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Potassium tert-butylate |
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 5 hours |
| Yield | 86% |
Functionalization Strategies
The propyl chain can be further modified to introduce reactive handles (e.g., azide or disulfide groups) for bioconjugation. For instance, 3-azidopropyl derivatives enable "click chemistry" applications, facilitating the synthesis of glycoconjugates for proteomic studies .
Biological Significance
Role in Glycosylation Studies
As a glycosyl acceptor, this compound is pivotal in enzymatic assays to study glycosyltransferases. Its structure mimics natural substrates, allowing researchers to probe the specificity of enzymes like β-1,4-galactosyltransferase, which catalyzes the transfer of galactose to GlcNAc residues .
Applications in Research
Glycoconjugate Synthesis
The compound is widely used to synthesize neoglycoconjugates, which are employed in studying carbohydrate-protein interactions. For example, triazole-linked derivatives have been developed to investigate lectin binding specificity .
Analytical Standards
| Supplier | Purity | Form | Storage Conditions |
|---|---|---|---|
| Creative Biolabs | ≥99% | White powder | 2–8°C |
| Santa Cruz Biotechnology | ≥98% | Lyophilized | Ambient |
| VWR International | ≥98% | Crystalline | Desiccated, room temperature |
Comparative Analysis with Analogues
Isopropyl Derivative
The isopropyl analogue (CAS 78341-33-0) shares the same molecular weight but differs in alkyl chain branching. This structural variation reduces aqueous solubility compared to the linear propyl chain, impacting its utility in aqueous enzymatic assays .
N-Acetylgalactosamine Derivatives
Studies on GlcNAc-to-GalNAc epimerization highlight the importance of the 4-OH group in determining enzymatic specificity. Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside’s 4-OH remains unprotected, enabling its participation in epimerization or glycosylation reactions .
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